molecular formula C28H27N5O4 B10914529 N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10914529
M. Wt: 497.5 g/mol
InChI Key: QAWWHADATJMWAK-UHFFFAOYSA-N
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Description

N~4~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyrazole, isoxazole, and pyridine rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Formation of the isoxazole ring: This involves the cyclization of an α,β-unsaturated carbonyl compound with hydroxylamine.

    Formation of the pyridine ring: This can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH^-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N~4~-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: As a probe to study biological processes and as a potential lead compound for drug discovery.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N4-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity.

    Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N4-[1-(3-METHOXYBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H27N5O4

Molecular Weight

497.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-yl]-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H27N5O4/c1-16-13-23(24-26(32-37-28(24)29-16)20-9-11-21(35-4)12-10-20)27(34)30-25-17(2)31-33(18(25)3)15-19-7-6-8-22(14-19)36-5/h6-14H,15H2,1-5H3,(H,30,34)

InChI Key

QAWWHADATJMWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)NC4=C(N(N=C4C)CC5=CC(=CC=C5)OC)C

Origin of Product

United States

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